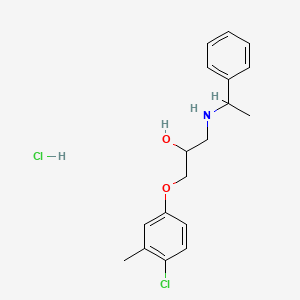

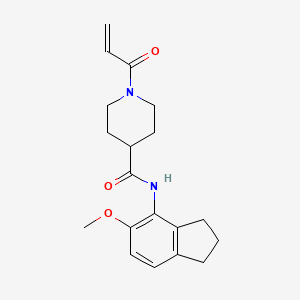

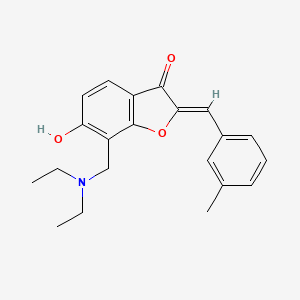

![molecular formula C16H16N6O2 B2364093 2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1795303-62-6](/img/structure/B2364093.png)

2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule with multiple heterocyclic rings, including a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring and a pyridazinone ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For instance, the pyridazinone ring might be involved in reactions with nucleophiles or bases .Aplicaciones Científicas De Investigación

1. Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Summary of Application: This research covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes: The advantages and drawbacks of different synthetic strategies are considered .

2. Anticancer Evaluation of Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines

- Summary of Application: This study involves the synthesis, anticancer evaluation, molecular docking, and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors .

- Methods of Application: The starting compound is reacted with each of diketone and β-ketoester, forming pyridopyrazolo[1,5-a]pyrimidines .

- Results or Outcomes: Compounds 7b and 16c have the strongest inhibitory effects on TrKA with IC50 values of 0.064±0.0037 μg/ml and 0.047±0.0027 μg/ml, respectively .

3. Design, synthesis, and anticancer evaluation of 3-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives

- Summary of Application: This study involves the design, synthesis, and anticancer evaluation of 3-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives .

- Methods of Application: The starting compound is reacted with each of diketone and β-ketoester, forming pyridopyrazolo[1,5-a]pyrimidines .

- Results or Outcomes: The compounds showed potent anticancer activity. Compound 7c, the most promising agent, can be absorbed very easily by the gastrointestinal tract with potential BBB permeability .

4. Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Summary of Application: This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes: The advantages and drawbacks of different synthetic strategies are considered .

5. Anticancer Evaluation of Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines

- Summary of Application: This study involves the synthesis, anticancer evaluation, molecular docking, and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors .

- Methods of Application: The starting compound is reacted with each of diketone and β-ketoester, forming pyridopyrazolo[1,5-a]pyrimidines .

- Results or Outcomes: Compounds 7b and 16c have the strongest inhibitory effects on TrKA with IC50 values of 0.064±0.0037 μg/ml and 0.047±0.0027 μg/ml, respectively .

Propiedades

IUPAC Name |

2-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c1-11-7-14-17-8-12-9-20(6-4-13(12)22(14)19-11)16(24)10-21-15(23)3-2-5-18-21/h2-3,5,7-8H,4,6,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHIHWAMLOUFFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CN(CC3)C(=O)CN4C(=O)C=CC=N4)C=NC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

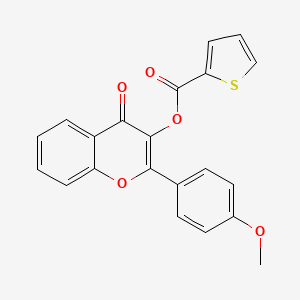

![(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2364012.png)

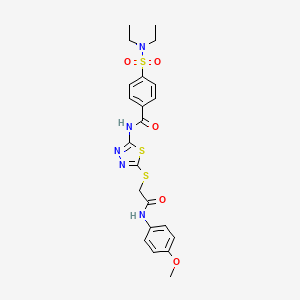

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2364017.png)

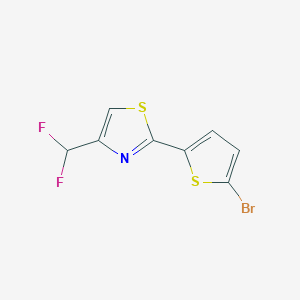

![(2,5-Dimethylfuran-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2364027.png)